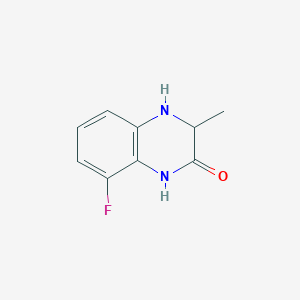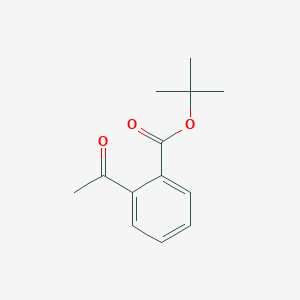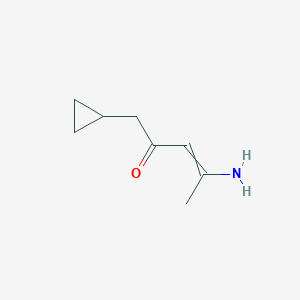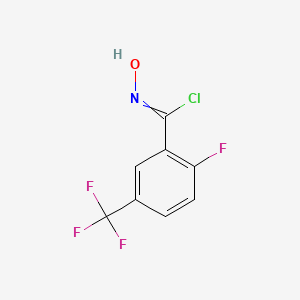
2-fluoro-5-trifluoromethyl-N-hydroxybenzenecarboximidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-trifluoromethyl-N-hydroxybenzenecarboximidoyl chloride is a chemical compound known for its unique structural properties and potential applications in various fields. The compound features a trifluoromethyl group, which is known to impart significant chemical stability and reactivity, making it a valuable component in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-trifluoromethyl-N-hydroxybenzenecarboximidoyl chloride typically involves the introduction of the trifluoromethyl group into the benzene ring, followed by the formation of the carboximidoyl chloride group. Common synthetic routes include:
Fluorination: Introduction of the fluorine atoms into the benzene ring using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Trifluoromethylation: Addition of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Formation of Carboximidoyl Chloride: This step involves the reaction of the intermediate compound with reagents like oxalyl chloride or thionyl chloride to form the carboximidoyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and trifluoromethylation processes, often using continuous flow reactors to ensure efficient and controlled reactions. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-trifluoromethyl-N-hydroxybenzenecarboximidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of corresponding acids or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Scientific Research Applications
2-Fluoro-5-trifluoromethyl-N-hydroxybenzenecarboximidoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 2-fluoro-5-trifluoromethyl-N-hydroxybenzenecarboximidoyl chloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can inhibit enzymes or receptors by forming stable complexes, thereby modulating biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-trifluoromethylbenzoyl chloride
- 2-Fluoro-5-trifluoromethylphenylboronic acid
- 2-Fluoro-5-trifluoromethylbenzoic acid
Uniqueness
2-Fluoro-5-trifluoromethyl-N-hydroxybenzenecarboximidoyl chloride stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both the trifluoromethyl and carboximidoyl chloride groups makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C8H4ClF4NO |
|---|---|
Molecular Weight |
241.57 g/mol |
IUPAC Name |
2-fluoro-N-hydroxy-5-(trifluoromethyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H4ClF4NO/c9-7(14-15)5-3-4(8(11,12)13)1-2-6(5)10/h1-3,15H |
InChI Key |
PDSFURDPMSZBST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=NO)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


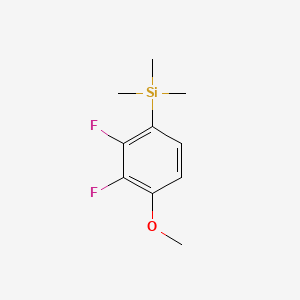
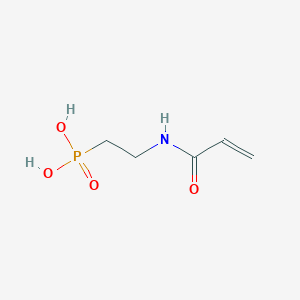
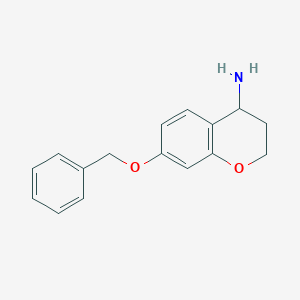
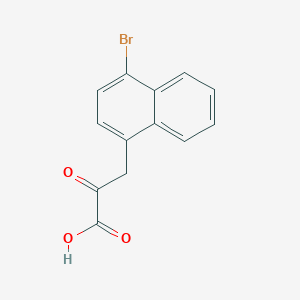
![Methyl (S)-5-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B13682601.png)
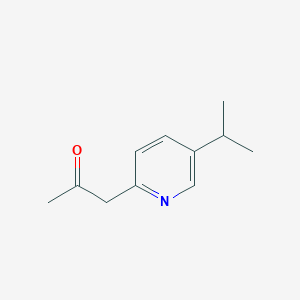

![6,8-Dichloro-3,4-dihydro-1H-pyrido[4,3-e][1,4]diazepin-5(2H)-one](/img/structure/B13682628.png)


